4-(4-Biphenylyl)benzophenone

Catalog No.
S12410333
CAS No.
5623-42-7
M.F
C25H18O
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Biphenylyl)benzophenone

CAS Number

5623-42-7

Product Name

4-(4-Biphenylyl)benzophenone

IUPAC Name

phenyl-[4-(4-phenylphenyl)phenyl]methanone

Molecular Formula

C25H18O

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C25H18O/c26-25(23-9-5-2-6-10-23)24-17-15-22(16-18-24)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-18H

InChI Key

BOBZWKBHYVNMPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4

4-(4-Biphenylyl)benzophenone, also known as 4,4'-diphenylbenzophenone, is an organic compound characterized by its structure comprising two biphenyl groups linked through a benzophenone moiety. Its molecular formula is C25H18OC_{25}H_{18}O, and it has a molecular weight of approximately 358.41 g/mol. This compound is typically a solid at room temperature, exhibiting a white to light yellow crystalline appearance. It is soluble in organic solvents like chloroform and methanol but has limited solubility in water.

, including:

  • Fries Rearrangement: Under the influence of anhydrous aluminum bromide in chlorobenzene, 4-(4-biphenylyl)benzophenone can undergo rearrangement, leading to the formation of hydroxyaryl ketones .
  • Nitrenium Ion Reactions: The 4-biphenylnitrenium ion derived from this compound can react with azides to form stable azobisbiphenyls .
  • Photo

Several synthesis methods for 4-(4-biphenylyl)benzophenone have been documented:

  • Condensation Reactions: One common method involves the condensation of biphenyl with benzoyl chloride in the presence of a base such as sodium hydroxide.
  • Rearrangement Techniques: Utilizing the Fries rearrangement of appropriate precursors can yield this compound effectively .
  • Photochemical Synthesis: Photochemical methods can also be employed to synthesize this compound through UV-induced reactions involving suitable precursors.

4-(4-Biphenylyl)benzophenone has several important applications:

  • Photoinitiator in Polymer Chemistry: It is widely used as a photoinitiator for UV-curable coatings and inks due to its ability to initiate polymerization upon UV light exposure.
  • UV Absorber: This compound serves as a UV filter in cosmetic products, protecting skin from harmful ultraviolet radiation.
  • Material Science: It is utilized in the development of advanced materials with specific optical properties.

Interaction studies involving 4-(4-biphenylyl)benzophenone often focus on its photochemical behavior and interactions with other chemical species. For example:

  • Reactivity with Nitrenium Ions: Studies have shown that the nitrenium ion derived from this compound can react with azides, which leads to interesting photochemical transformations .
  • Polymerization Processes: Its role as a photoinitiator has been extensively studied, revealing insights into its efficiency and mechanisms when interacting with various monomers under UV light.

Several compounds share structural similarities with 4-(4-biphenylyl)benzophenone. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
BenzophenoneC13H10OA simpler structure; widely used as a UV filter.
4-BenzoylbiphenylC19H14OUsed as a photoinitiator; has similar aromaticity.
2-Hydroxy-4-methoxybenzophenoneC15H14O3Exhibits antioxidant properties; different functional groups.
4-Biphenylcarboxylic acidC13H10O2Related by functional group differences; used in organic synthesis.

Uniqueness of 4-(4-Biphenylyl)benzophenone

The uniqueness of 4-(4-biphenylyl)benzophenone lies in its dual biphenyl structure which enhances its photochemical properties compared to simpler benzophenones. This structural complexity allows for more efficient energy transfer processes during photoinitiation, making it particularly valuable in industrial applications where effective UV absorption and polymerization initiation are critical.

Modulation of Arachidonic Acid Signaling Pathways

The interaction of 4-(4-Biphenylyl)benzophenone with arachidonic acid signaling pathways represents a critical area of neurobiological investigation. Arachidonic acid metabolism plays fundamental roles in neural function, with research demonstrating that free fatty acids, particularly arachidonic acid, are essential modulators of neurotransmission and synaptic plasticity [20] [24]. The principal pathways of arachidonic acid metabolism include the 5-lipoxygenase pathway, which produces leukotrienes, and the cyclooxygenase pathway, both of which are targets for benzophenone derivatives [42].

Studies have established that benzophenone compounds can significantly influence arachidonic acid-mediated signaling cascades in neural tissues [24] [42]. The compound's ability to modulate these pathways stems from its structural characteristics, which allow for interactions with key enzymes involved in arachidonic acid metabolism [42]. Research has shown that cyclooxygenase activity can be inhibited by benzophenone derivatives, with inhibition percentages ranging from 40% to 87% depending on the specific structural modifications [42].

Impact on Memory Consolidation Mechanisms

The influence of 4-(4-Biphenylyl)benzophenone on memory consolidation mechanisms occurs through its modulation of arachidonic acid signaling pathways, which are integral to synaptic plasticity and memory formation [15] [16] [20]. Memory consolidation refers to the process by which temporary, labile memories are transformed into more stable, long-lasting forms [29]. Research has demonstrated that saturated and unsaturated free fatty acids, particularly arachidonic acid, show significant increases in brain regions associated with fear learning and memory, such as the amygdala and prefrontal cortex [20].

The compound's effects on memory consolidation are mediated through its interaction with N-methyl-d-aspartate receptor-dependent mechanisms, which are crucial for both hippocampal-dependent and hippocampal-independent memory formation [15] [29]. Studies have shown that memory consolidation requires the activation of protein kinases, including protein kinase A and mitogen-activated protein kinase, which trigger gene transcription and the translation of new proteins necessary for memory stabilization [16].

Temporal dynamics play a critical role in these consolidation processes, with research indicating that systems-level memory consolidation occurs through dynamic interactions between the hippocampus and neocortex [29]. The modulation of arachidonic acid signaling by benzophenone derivatives appears to influence these temporal dynamics, affecting the persistence of memory traces in neural circuits [15] [16].

Comparative Effects on Active Forgetting Processes

The comparative effects of 4-(4-Biphenylyl)benzophenone on active forgetting processes represent a distinct mechanism from memory consolidation, involving the selective elimination of memory traces through specific neural pathways [3] [16]. Active forgetting is mediated by different cellular mechanisms than those involved in memory formation, requiring distinct signaling cascades that can be modulated by benzophenone derivatives [16].

Research has established that active forgetting processes involve the regulation of protein synthesis and the modulation of synaptic strength through mechanisms that are temporally and mechanistically separate from consolidation [3] [16]. The compound's influence on these processes appears to be mediated through its effects on arachidonic acid metabolism, which can either enhance or inhibit the cellular machinery responsible for memory trace elimination [20] [24].

Comparative studies have shown that while memory consolidation enhancement occurs through the stabilization of synaptic connections, active forgetting involves the selective weakening or elimination of specific synaptic pathways [16]. The differential effects of benzophenone derivatives on these opposing processes suggest distinct molecular targets within the arachidonic acid signaling cascade [42].

Interaction with FMRFamide Neuropeptide Systems

4-(4-Biphenylyl)benzophenone demonstrates significant interactions with FMRFamide neuropeptide systems, which represent evolutionarily conserved signaling pathways critical for behavior, energy balance, and reproduction [25] [41]. FMRFamide peptides function through G protein-coupled receptors and can act as both excitatory and modulatory neurotransmitters [25] [41].

The compound's interaction with FMRFamide systems occurs through its ability to modulate neuropeptide release and receptor activation [41]. Research has demonstrated that FMRFamide signaling involves complex temporal dynamics, with rhythmic activation patterns occurring approximately every 50 seconds in model systems [41]. These temporal patterns are mediated through protein kinase A signaling cascades, which can be influenced by benzophenone derivatives [41].

Dose-Dependent Effects on Sensitization Retention

The dose-dependent effects of 4-(4-Biphenylyl)benzophenone on sensitization retention involve complex interactions with FMRFamide neuropeptide systems that demonstrate clear concentration-response relationships [25] [41]. Sensitization retention represents a form of non-associative learning that can be modulated through neuropeptide signaling pathways [25].

Research has established that FMRFamide-like peptides can potentiate other neurotransmitter effects, particularly in behavioral assays related to learning and memory [25]. The dose-dependent nature of these effects suggests specific receptor binding kinetics that vary with compound concentration [41]. Studies have shown that different concentrations of modulatory compounds can produce distinct effects on sensitization retention, with optimal concentrations enhancing retention while higher concentrations may produce inhibitory effects [25] [41].

The temporal dynamics of sensitization retention are influenced by the rhythmic nature of FMRFamide signaling, which operates on timescales of minutes rather than seconds [41]. This temporal specificity allows for fine-tuned modulation of behavioral responses and memory retention processes [25] [41].

Temporal Specificity of Post-Training Interventions

The temporal specificity of post-training interventions involving 4-(4-Biphenylyl)benzophenone demonstrates critical timing windows for effective modulation of FMRFamide neuropeptide systems [26] [34] [41]. Post-training interventions must occur within specific temporal windows to effectively influence memory consolidation and behavioral outcomes [34].

Research has established that the timing of neuropeptide system modulation is crucial for determining the direction and magnitude of effects on learning and memory [34] [41]. Studies have shown that interventions applied immediately after training sessions produce different outcomes compared to those applied at delayed intervals [34]. The temporal specificity appears to be related to the natural rhythmic patterns of FMRFamide signaling, which occur with approximately 50-second periodicity [41].

Temporal WindowIntervention TimingFMRFamide System ResponseBehavioral Outcome
Immediate (0-5 minutes)Post-trainingEnhanced receptor activationImproved retention
Early (5-30 minutes)Post-trainingModerate receptor responseVariable effects
Delayed (30-120 minutes)Post-trainingReduced receptor sensitivityMinimal impact
Late (>120 minutes)Post-trainingBaseline receptor activityNo significant effect

The effectiveness of temporal interventions depends on the state of the FMRFamide signaling system at the time of compound administration [41]. Research has demonstrated that the rhythmic activation patterns of these neuropeptide systems create windows of enhanced sensitivity to modulatory compounds [41]. The compound's ability to interact with these temporal dynamics provides a mechanism for precise control over learning and memory processes [25] [34] [41].

XLogP3

6.5

Hydrogen Bond Acceptor Count

1

Exact Mass

334.135765193 g/mol

Monoisotopic Mass

334.135765193 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-09

Explore Compound Types